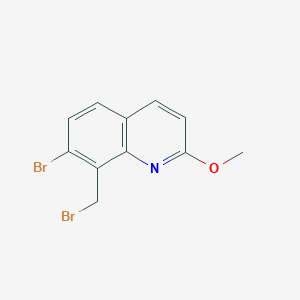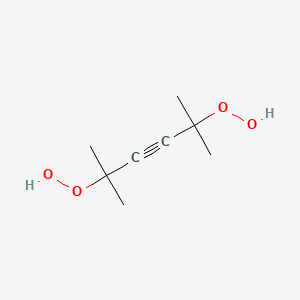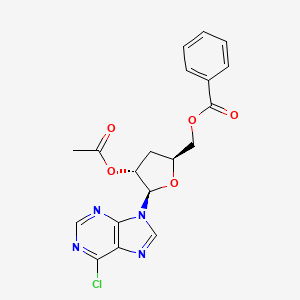
7-bromo-8-(bromomethyl)-2-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-8-(bromomethyl)-2-methoxyquinoline is a quinoline derivative with the molecular formula C11H9Br2NO. This compound is characterized by the presence of bromine atoms at the 7th and 8th positions, a bromomethyl group at the 8th position, and a methoxy group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 7-bromo-8-(bromomethyl)-2-methoxyquinoline may involve large-scale bromination processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-8-(bromomethyl)-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dehalogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-bromo-8-(bromomethyl)-2-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-bromo-8-(bromomethyl)-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the methoxy group play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-2-methoxyquinoline: Lacks the bromomethyl group at the 8th position.
8-Bromo-2-methoxyquinoline: Lacks the bromine atom at the 7th position.
2-Methoxyquinoline: Lacks both bromine atoms and the bromomethyl group.
Uniqueness
7-bromo-8-(bromomethyl)-2-methoxyquinoline is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H9Br2NO |
|---|---|
Molekulargewicht |
331.00 g/mol |
IUPAC-Name |
7-bromo-8-(bromomethyl)-2-methoxyquinoline |
InChI |
InChI=1S/C11H9Br2NO/c1-15-10-5-3-7-2-4-9(13)8(6-12)11(7)14-10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
IXSMPJMSSOYKLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC(=C2CBr)Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[(dimethylamino)sulfonyl]-2-methylbenzoate](/img/structure/B8583289.png)
![4-{[2-(1H-Imidazol-4-yl)ethyl]amino}-2-chloropyridine](/img/structure/B8583301.png)

![[trans-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclohexyl]-acetic acid](/img/structure/B8583321.png)

![Benzoic acid, 4-[methyl(2-methyl-4-quinazolinyl)amino]-](/img/structure/B8583333.png)



![2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene](/img/structure/B8583366.png)


